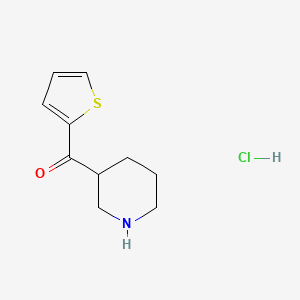

3-Piperidinyl(2-thienyl)methanone hydrochloride

Description

3-Piperidinyl(2-thienyl)methanone hydrochloride (CAS: 1185364-37-7) is a heterocyclic compound featuring a piperidinyl group linked to a 2-thienyl moiety via a ketone bridge. Its molecular formula is C₁₁H₁₆ClNOS, with a molecular weight of 261.77 g/mol (calculated from analogous structures) . The thienyl group (a sulfur-containing aromatic ring) distinguishes it from other piperidinyl methanone derivatives.

Properties

IUPAC Name |

piperidin-3-yl(thiophen-2-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS.ClH/c12-10(9-4-2-6-13-9)8-3-1-5-11-7-8;/h2,4,6,8,11H,1,3,5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLBRCSQKBOMGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)C2=CC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperidinyl(2-thienyl)methanone hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

Attachment of the Thienyl Group: The thienyl group is introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Formation of the Methanone Linkage: The methanone linkage is formed by reacting the piperidine derivative with a thienyl ketone under basic conditions.

Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by various functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.

Substitution: Nucleophiles such as amines or alkyl halides are used in the presence of a base like sodium hydride.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: 3-Piperidinyl(2-thienyl)methanone hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of novel compounds with potential pharmaceutical applications.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It is often employed in assays to investigate enzyme inhibition or receptor binding.

Medicine: The compound has potential therapeutic applications due to its structural similarity to known pharmacologically active molecules. It is explored in the development of drugs targeting neurological disorders, inflammation, and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and materials science applications.

Mechanism of Action

The mechanism of action of 3-Piperidinyl(2-thienyl)methanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor of certain enzymes by occupying the active site and preventing substrate binding. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Piperidinyl(2-thienyl)methanone hydrochloride with structurally related compounds, focusing on molecular features, physicochemical properties, and research findings:

Detailed Research Findings

Structural and Functional Insights

- Thienyl vs.

- Piperidinyl Substitution: Compounds with dual piperidinyl groups (e.g., Piperidino(3-piperidinyl)methanone hydrochloride) exhibit reduced steric hindrance and increased basicity, which may improve blood-brain barrier penetration compared to thienyl-containing derivatives .

Pharmacological Comparisons

- Its benzo[b]thiophene core and piperidinylethoxy side chain enable potent estrogen receptor modulation, suggesting that the thienyl group in the target compound could similarly influence receptor interactions .

Biological Activity

3-Piperidinyl(2-thienyl)methanone hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings.

Chemical Structure and Synthesis

Chemical Structure : The compound consists of a piperidine ring substituted with a thienyl group and a ketone functional group. Its molecular formula is .

Synthesis : The synthesis typically involves several key steps:

- Formation of the Piperidine Ring : This can be achieved through hydrogenation of pyridine or cyclization of appropriate precursors.

- Attachment of the Thienyl Group : Introduced via Friedel-Crafts acylation using thiophene and an acyl chloride in the presence of a Lewis acid.

- Formation of the Methanone Linkage : Achieved by reacting the piperidine derivative with a thienyl ketone under basic conditions.

- Hydrochloride Salt Formation : Finalized by treating the free base with hydrochloric acid.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may act as an enzyme inhibitor , binding to active sites and blocking substrate access, which is crucial in modulating biological pathways relevant to disease states such as cancer and inflammation.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Antiviral Activity : Research indicates that derivatives of piperidine compounds, including those similar to 3-Piperidinyl(2-thienyl)methanone, exhibit antiviral properties against HIV-1 strains. The effectiveness is measured using metrics like EC50 (effective concentration) values, indicating the compound's potency against viral replication .

- Anticancer Potential : In vitro studies have shown that compounds similar to 3-Piperidinyl(2-thienyl)methanone can induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents. For example, piperidine derivatives have been linked to improved cytotoxicity compared to standard treatments like bleomycin .

- Enzyme Inhibition : The compound has been investigated for its capacity to inhibit specific enzymes involved in inflammatory processes. This inhibition can lead to reduced inflammation and pain relief, making it a candidate for further development in treating inflammatory diseases.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-Phenyl-2-(piperidin-1-yl)ethanone | Lacks thienyl group; simpler structure | Moderate enzyme inhibition |

| 1-(3-Piperidinyl)ethanone | Similar piperidine structure | Anticancer activity noted |

| 1-(Piperidin-4-ylcarbonyl)piperidine | Contains piperidine but different substituents | Limited antiviral activity |

| 3-Piperidinyl(2-thienyl)methanone | Unique thienyl substitution; versatile | Strong antiviral & anticancer potential |

Case Studies

Several case studies have been conducted on derivatives of this compound:

- Antiviral Efficacy Study : A study evaluated the antiviral effects against various HIV strains, demonstrating that modifications in the piperidine structure could enhance efficacy against resistant strains .

- Cytotoxicity Assessment : In a comparative analysis involving multiple cancer cell lines, this compound showed superior cytotoxic effects compared to traditional chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.